molecular formula C9H9NO2 B1595377 4-Phenyloxazolidin-2-one CAS No. 7480-32-2

4-Phenyloxazolidin-2-one

Numéro de catalogue B1595377
Numéro CAS: 7480-32-2
Poids moléculaire: 163.17 g/mol
Clé InChI: QDMNNMIOWVJVLY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Phenyloxazolidin-2-one (4-PO) is an organic compound that is used in a variety of scientific research applications. It is a five-membered heterocyclic compound composed of four carbon atoms and one oxygen atom. 4-PO has a variety of properties and characteristics that make it an ideal compound for use in a variety of scientific experiments.

Applications De Recherche Scientifique

Application in Molecular Biotechnology

Specific Scientific Field

Molecular Biotechnology

Summary of the Application

4-Phenyloxazolidin-2-one is used in the study of [4+2] cycloaddition reactions, specifically between (E)-N-((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one .

Methods of Application or Experimental Procedures

The molecular electron density theory (MEDT) was employed to examine the [4+2] cycloaddition reaction between (E)-N-((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one at the B3LYP/6-311++G (d,p) design level .

Results or Outcomes

The reaction is regio- and stereoselective, in perfect agreement with experimental results . A docking study on compounds P1, P2, P3, and P4 in the SARS-CoV-2 main protease (6LU7) in comparison to Nirmatrelvir showed that product P4 may serve as a potent antiviral drug .

Application as Chiral Auxiliaries for Diels–Alder Reactions

Specific Scientific Field

Organic Chemistry

Summary of the Application

4-Phenyloxazolidin-2-one is used as a chiral auxiliary in Diels–Alder reactions of N-substituted 1,3-dienes .

Methods of Application or Experimental Procedures

Terminally N-substituted dienes derived from 3-methylisoindolin-1-one, 4-isopropyl- and 4-phenyloxazolidin-2-one undergo Diels–Alder reaction with a range of activated dienophiles .

Results or Outcomes

The reactions reported are completely regio- and endo-selective, with the diastereoisomeric excess with respect to the auxiliary .

Application in Hetero Diels–Alder (HDA) Reactions

Summary of the Application

4-Phenyloxazolidin-2-one is used in the study of Hetero Diels–Alder (HDA) reactions, specifically between (E)-N-((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one .

Methods of Application or Experimental Procedures

The molecular electron density theory (MEDT) was employed to examine the HDA reaction between (E)-N-((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one at the B3LYP/6-311++G (d,p) design level .

Propriétés

IUPAC Name

4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMNNMIOWVJVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325290
Record name 4-Phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyloxazolidin-2-one

CAS RN

7480-32-2
Record name 7480-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
4-Phenyloxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
4-Phenyloxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
4-Phenyloxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
4-Phenyloxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
4-Phenyloxazolidin-2-one

Citations

For This Compound
461
Citations
H McAlonan, JP Murphy, M Nieuwenhuyzen… - Journal of the …, 2002 - pubs.rsc.org
… We previously communicated that chiral dienamides derived from 4-phenyloxazolidin-2-one and 3-methylisoindolin-1-one underwent Diels–Alder reactions with highly activated …
Number of citations: 70 pubs.rsc.org
MP Doyle, WR Winchester… - Helvetica chimica …, 1993 - Wiley Online Library
The synthesis and X‐ray structure of the binuclear complex tetrakis[(4S)‐4‐phenyloxazolidin‐2‐one]‐dirhodium(II) ([Rh 2 {(4S)‐phox} 4 ]) are reported. Structure‐selectivity comparisons …
Number of citations: 81 onlinelibrary.wiley.com
VD Romanenko, C Thoumazet, V Lavallo… - Chemical …, 2003 - pubs.rsc.org
… However, with (R)-(−)-4-phenyloxazolidin-2-one not only an 86% de was obtained, but the major diastereomer turned out to be crystalline (Scheme 4). A single recrystallization from a …
Number of citations: 16 pubs.rsc.org
G Li, D Patel, VJ Hruby - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… Individual isomers of p- branched a-amino acids have been stereoselectively and asymmetrically synthesized in high yield by a new method which uses 4-phenyloxazolidin-2-one …
Number of citations: 23 pubs.rsc.org
D Lucet, P Heyse, A Gissot, T Le Gall… - European Journal of …, 2000 - Wiley Online Library
… In conclusion, the highly stereoselective conjugate addition of 4-phenyloxazolidin-2-one to nitroalkene 2 served as the key step in the synthesis of the methyl esters of natural -…
VI Tararov, TF Savel'eva, YT Struchkov… - Russian chemical …, 1996 - Springer
… We found that this scheme leads to partly racemized (R)-4-phenyloxazolidin-2-one. … , it is noteworthy that acylation of (R)-4-phenyloxazolidin2-one with (E)-cinnamoyl chloride can be …
Number of citations: 8 link.springer.com
L Nie, R Yang, J Wang, SJ Yan, J Lin - … Crystallographica Section E …, 2006 - scripts.iucr.org
… As part of our own work in this area, we prepared the title compound, (I) [link] , as an intermediate in the synthesis of the amino acid 2-amino-3-(2-furyl)pentanoic acid using the …
Number of citations: 4 scripts.iucr.org
YN Belokoń, YN Bubnov, TD Churkina… - Russian chemical …, 1997 - Springer
The stereochemistry of addition of Br 2 toE-andZ-(R)-N-cinnamoyl-4-phenyloxazolidin-2-ones was studied. It was established that both theE-andZ-isomers give only two out of four …
Number of citations: 1 link.springer.com
N Al Shaye, TW Broughton, E Coulbeck, J Eames - Synlett, 2009 - thieme-connect.com
… been interested in the mutual, kinetic, and parallel resolutions [³] of pentafluorophenyl 2-phenylpropionate (rac)-2 [4] and related derivatives using Evans’ 4-phenyloxazolidin-2-one [(R)-…
Number of citations: 2 www.thieme-connect.com
JP García-Merinos, H López-Ruiz, Y López… - … Section E: Structure …, 2014 - scripts.iucr.org
… program directed toward the synthesis of novel heterocyclic compounds (see for example: López-Ruiz et al., 2011) we report herein on the use of (R)-4-phenyloxazolidin-2-one for the …
Number of citations: 1 scripts.iucr.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.